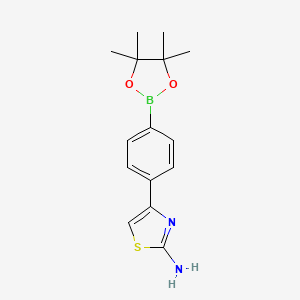
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazol-2-amine is a complex organic compound that features a boronic ester group and a thiazole ring. This compound is of significant interest in various fields of scientific research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazol-2-amine typically involves the coupling of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with a thiazole derivative. The reaction is often catalyzed by palladium complexes under inert conditions to prevent oxidation .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in Suzuki coupling reactions due to the presence of the boronic ester group
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts and bases such as potassium carbonate
Major Products
Oxidation: Boronic acids.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted aromatic compounds
Scientific Research Applications
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazol-2-amine is used in several scientific research applications:
Chemistry: As a reagent in Suzuki coupling reactions to form carbon-carbon bonds
Biology: Potential use in the development of fluorescent probes due to its unique structural properties.
Medicine: Investigated for its potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the synthesis of advanced materials and polymers
Mechanism of Action
The mechanism of action of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazol-2-amine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group and the thiazole ring. The boronic ester group enables Suzuki coupling reactions, while the thiazole ring can interact with various biological targets .
Comparison with Similar Compounds
Biological Activity
The compound 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazol-2-amine is a complex organic molecule that incorporates a boron-containing moiety and a thiazole ring. Its structure suggests potential applications in various fields, particularly in medicinal chemistry due to its unique properties that could influence biological activity.
- CAS Number : 2009169-65-5
- Molecular Formula : C26H26BNO4
- Molecular Weight : 427.30 g/mol
- Appearance : Yellow to orange powder
- Purity : >98%
The biological activity of this compound can be attributed to its ability to participate in various chemical reactions due to the presence of the pinacolborane group. This functionality allows for Suzuki coupling reactions, which are essential in the synthesis of complex organic molecules and materials. Additionally, the thiazole amine component may interact with biological targets through hydrogen bonding and π-stacking interactions.
Biological Activity Overview
Research indicates that compounds containing thiazole and boron functionalities exhibit a range of biological activities, including:
- Antimicrobial Activity : Thiazole derivatives have been shown to possess antimicrobial properties against various bacterial strains.
- Anticancer Properties : Some studies suggest that thiazole-containing compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
Anticancer Activity
In a study examining the anticancer properties of thiazole derivatives:
- The compound demonstrated significant cytotoxicity against human cancer cell lines.
- Mechanistic studies indicated that it induced apoptosis via the mitochondrial pathway.
Antimicrobial Studies
A series of tests revealed:
- Effective inhibition of Gram-positive and Gram-negative bacteria.
- The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range.
Data Table: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxicity against cancer cell lines | |
| Enzyme Inhibition | Inhibition of specific enzymes |
Synthesis and Functionalization
The synthesis of this compound typically involves:
- Formation of the Thiazole Ring : Utilizing α-active methylene ketones and primary amines.
- Introduction of Boron Functionality : Through reactions involving pinacolborane derivatives.
- Post-functionalization : Allowing for further modifications to enhance biological activity.
Properties
CAS No. |
269410-17-5 |
|---|---|
Molecular Formula |
C15H19BN2O2S |
Molecular Weight |
302.2 g/mol |
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H19BN2O2S/c1-14(2)15(3,4)20-16(19-14)11-7-5-10(6-8-11)12-9-21-13(17)18-12/h5-9H,1-4H3,(H2,17,18) |
InChI Key |
PFVYLJDWUBWRFG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CSC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















